molecular formula C28H25N3O2S B11432838 3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11432838
M. Wt: 467.6 g/mol
InChI Key: WOTQZWUUZCDGDX-UHFFFAOYSA-N
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Description

3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as benzyl, benzyloxy, and carbonitrile. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. The choice of reagents and conditions can vary, but common reagents include sulfur-containing compounds and nitrogen sources.

    Introduction of the Benzyl and Benzyloxy Groups: These groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and sodium benzyloxide can be used to introduce the benzyl and benzyloxy groups, respectively.

    Formation of the Carbonitrile Group: This step often involves the introduction of a cyano group through nucleophilic substitution or addition reactions. Common reagents include cyanogen bromide or sodium cyanide.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine. Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the benzyloxy group can be replaced with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions can lead to the formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new drugs.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It is studied for its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in the substitution pattern or functional groups.

    3-(benzyloxy)phenyl]acetonitrile: This compound has a simpler structure and lacks the pyrido[2,1-b][1,3,5]thiadiazine core. It can be used as a precursor in the synthesis of more complex compounds.

    Other Heterocyclic Compounds: Compounds with similar heterocyclic cores, such as pyrido[2,1-b][1,3,5]thiadiazine derivatives, can be compared based on their chemical properties, reactivity, and biological activities.

The uniqueness of This compound lies in its specific substitution pattern and the presence of multiple functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

3-benzyl-6-oxo-8-(3-phenylmethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C28H25N3O2S/c29-16-26-25(23-12-7-13-24(14-23)33-18-22-10-5-2-6-11-22)15-27(32)31-19-30(20-34-28(26)31)17-21-8-3-1-4-9-21/h1-14,25H,15,17-20H2

InChI Key

WOTQZWUUZCDGDX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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